Spiro[4.6]undeca-6,9-dien-1-one
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Overview
Description
Spiro[46]undeca-6,9-dien-1-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.6]undeca-6,9-dien-1-one typically involves a multi-step process. One common method is the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols. This method allows for the formation of spirocyclic structures under mild reaction conditions and provides good yields .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient industrial-scale production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.6]undeca-6,9-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction could produce spirocyclic alcohols.
Scientific Research Applications
Spiro[4.6]undeca-6,9-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which Spiro[4.6]undeca-6,9-dien-1-one exerts its effects involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undeca-1,8-dien-3-one: Another spirocyclic compound with a similar structure but different ring sizes.
1,4-Dioxa-spiro[4.6]undeca-6,10-diene: A spirocyclic compound with oxygen atoms in the rings.
Uniqueness
Spiro[4.6]undeca-6,9-dien-1-one is unique due to its specific ring structure and the position of the double bonds.
Properties
CAS No. |
61765-65-9 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
spiro[4.6]undeca-7,10-dien-4-one |
InChI |
InChI=1S/C11H14O/c12-10-6-5-9-11(10)7-3-1-2-4-8-11/h1,3-4,8H,2,5-7,9H2 |
InChI Key |
BSUDRRGVKNXULI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1)CC=CCC=C2 |
Origin of Product |
United States |
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